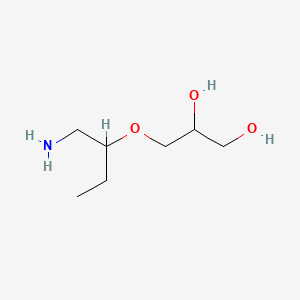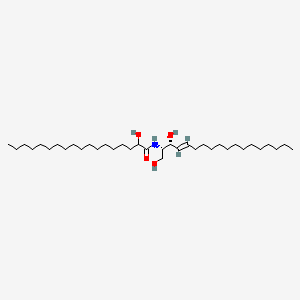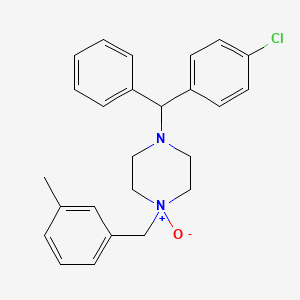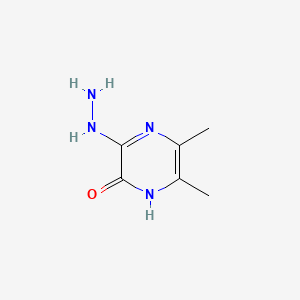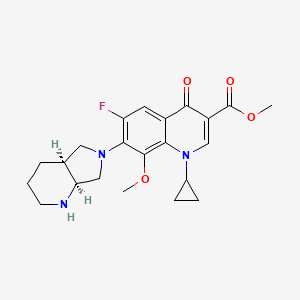
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2(Anagrelide Impurity A)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2, also known as Anagrelide Impurity A, is a chemical compound with the molecular formula C9^13C2H14Cl2N2O2 and a molar mass of 279.13 . It is an impurity of Anagrelide .
Synthesis Analysis
The synthesis of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 involves the reaction of Ethyl N- (2.3-dichloro-6-nitrobenzyl)glycine .Molecular Structure Analysis
The molecular structure of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 consists of 9 carbon atoms (2 of which are Carbon-13 isotopes), 14 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 is a light yellow solid . Its melting point is greater than 165°C .Aplicaciones Científicas De Investigación
Coupling Reactions in Organic Chemistry
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 may be relevant in the field of organic chemistry, particularly in coupling reactions. For instance, cyanuric chloride has been used to couple glycine ethyl ester with carbohydrate derivatives containing amino groups, a process that occurs under mild conditions and yields high results. This is indicative of the potential for using similar compounds in coupling reactions involving carbohydrates and proteins (Chaudhari & Bishop, 1972).
Peptide Synthesis
The compound may find applications in peptide synthesis. For example, certain ethyl compounds have been used as reagents for the protection of amino groups in peptide synthesis. Such methods can lead to the production of various protected dipeptide esters and facilitate the synthesis of dehydropeptide derivatives (Svete, Aljaẑ-Roẑiĉ, & Stanovnik, 1997).
Synthesis of Glycine Ester Derivatives
Ethyl compounds are used in synthesizing glycine ester derivatives, as seen in the synthesis of Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate via Ugi four-component reaction. This process is high yielding and the resultant products are well characterized, which could be analogous to the synthesis and characterization of derivatives of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 (Ganesh, Saha, Zuckermann, & Sáha, 2017).
N-Hydroxysuccinimide-Activated Glycine-Sepharose
In biochemistry, the related compound N-hydroxysuccinimide-activated glycine-Sepharose has been utilized for studying hydrolysis and aminolysis of immobilized groups, suggesting potential applications of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 in biochemical assays (Besselink, Beugeling, & Bantjes, 1993).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 (Anagrelide Impurity A) involves the reaction of 2,3-dichlorobenzaldehyde with glycine ethyl ester followed by reduction and further reaction with 13C2-labeled ammonia and ethyl chloroformate.", "Starting Materials": [ "2,3-dichlorobenzaldehyde", "glycine ethyl ester", "sodium borohydride", "13C2-labeled ammonia", "ethyl chloroformate", "acetic acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: 2,3-dichlorobenzaldehyde and glycine ethyl ester are reacted in the presence of acetic acid and sodium hydroxide to form Ethyl 2-(6-chloro-2,3-dihydroxybenzyl)glycine.", "Step 2: Reduction of the above product is carried out using sodium borohydride in ethanol to form Ethyl 2-(6-chloro-2,3-dihydroxybenzyl)glycinate.", "Step 3: The above product is further reacted with 13C2-labeled ammonia in ethanol to form Ethyl 2-(6-chloro-2,3-dihydroxybenzyl)glycine-13C2.", "Step 4: The final step involves the reaction of the above product with ethyl chloroformate in the presence of sodium hydroxide and water to form Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 (Anagrelide Impurity A)." ] } | |
Número CAS |
1286968-94-2 |
Nombre del producto |
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2(Anagrelide Impurity A) |
Fórmula molecular |
C11H14Cl2N2O2 |
Peso molecular |
279.13 |
Nombre IUPAC |
ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-2-17-10(16)6-15-5-7-9(14)4-3-8(12)11(7)13/h3-4,15H,2,5-6,14H2,1H3/i6+1,10+1 |
Clave InChI |
GXKCDDOGWWCMAO-UFYQYTSASA-N |
SMILES |
CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N |
Sinónimos |
N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester-13C2; Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate-13C2; Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine-13C2; USP Anagrelide Related Impurity A-13C2; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



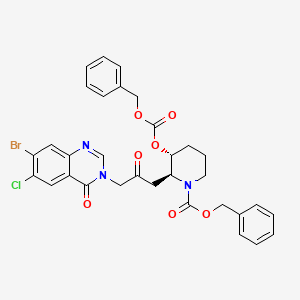

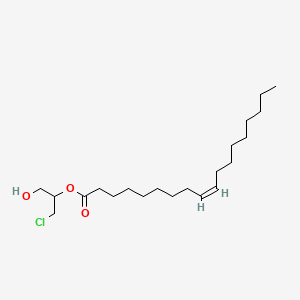

![2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B587440.png)
